1-(2,6-Dimethylpyridin-4-yl)piperazine

Descripción general

Descripción

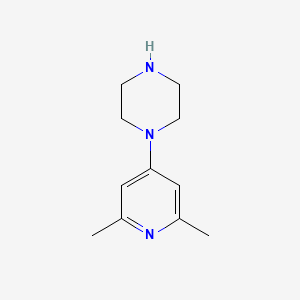

1-(2,6-Dimethylpyridin-4-yl)piperazine is a chemical compound with the molecular formula C11H17N3 It is a heterocyclic compound that features a piperazine ring substituted with a 2,6-dimethylpyridin-4-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylpyridin-4-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the aza-Michael addition of protected 1,2-diamines with sulfonium salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,6-Dimethylpyridin-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to modify the piperazine ring or the pyridine moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

1-(2,6-Dimethylpyridin-4-yl)piperazine has been studied as a potential pharmacological agent due to its structural similarity to known bioactive compounds. Its ability to act as a ligand for various receptors makes it a candidate for drug development targeting conditions such as cancer and neurological disorders.

Case Study: Inhibition of the Sonic Hedgehog Pathway

Research has shown that derivatives of piperazine compounds can inhibit the Sonic Hedgehog (Hh) signaling pathway, which is implicated in several cancers, including basal cell carcinoma and medulloblastoma. The compound's structure allows it to function as a Smoothened (Smo) antagonist, which is crucial for developing therapies against tumors with aberrant Hh pathway activation .

| Study | Findings |

|---|---|

| WO2010013037A1 | Identified piperazine derivatives as Smo antagonists effective against various cancers. |

Cancer Research

Targeting Enzymatic Pathways

The compound has been investigated for its role in inhibiting specific enzymes involved in cancer metabolism. For instance, a study focused on phosphoglycerate dehydrogenase (PHGDH), an enzyme critical for serine biosynthesis in cancer cells. The compound was part of a screening process that identified potent inhibitors of PHGDH, demonstrating its potential in oncology .

Table: Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1 | PHGDH | 14.1 |

| 2 | PHGDH | 5.4 |

Neuropharmacology

Dopaminergic Receptor Modulation

Studies have explored the effects of piperazine derivatives on dopaminergic receptors, which are crucial in treating neurodegenerative diseases like Parkinson's disease. The compound's ability to interact with dopamine receptors suggests its potential as a therapeutic agent for managing symptoms associated with these disorders .

Structural Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how variations in the chemical structure of this compound affect its biological activity. Modifications to the piperazine ring and pyridine moiety have been shown to enhance potency and selectivity towards specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Thiourea Group | Essential for activity |

| Aryl Substituents | Increased receptor affinity |

Mecanismo De Acción

The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparación Con Compuestos Similares

1-(2,6-Dimethylphenyl)piperazine: Similar structure but with a phenyl group instead of a pyridinyl group.

1-(2,6-Dimethylpyridin-3-yl)piperazine: Similar structure but with the pyridinyl group at a different position.

1-(2,6-Dimethylpyridin-2-yl)piperazine: Similar structure but with the pyridinyl group at another different position.

Uniqueness: 1-(2,6-Dimethylpyridin-4-yl)piperazine is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different interactions with molecular targets compared to its isomers or analogs .

Actividad Biológica

1-(2,6-Dimethylpyridin-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyridine moiety. The specific substitution pattern on the pyridine ring is crucial as it influences the compound's reactivity and biological interactions. The compound's chemical structure can be represented as follows:

This compound exhibits its biological activity primarily through interactions with various receptors in the central nervous system and other biological pathways:

- GABA Receptor Agonism : This compound acts as a GABA receptor agonist, leading to hyperpolarization of neurons, which can influence inhibitory neurotransmission and potentially provide anxiolytic effects.

- Aminergic Receptor Binding : Similar to other piperazine derivatives, it shows affinity for aminergic receptors, which may contribute to its pharmacological profile .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties. It has been evaluated against various bacterial strains with promising results .

- Anticancer Properties : Research indicates that compounds with similar structures exhibit antiproliferative effects on cancer cell lines. For instance, derivatives of piperazine have shown cytotoxic effects against leukemia cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects against various bacteria | |

| Anticancer | Cytotoxicity in leukemia cell lines | |

| GABAergic Activity | Potential anxiolytic effects |

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of piperazine derivatives found that this compound exhibited significant cytotoxicity against K562 leukemia cells. The mechanism involved necroptosis, a form of programmed cell death distinct from apoptosis. Flow cytometric analyses confirmed the induction of cell death via this pathway .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several pathogenic bacteria. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar piperazine derivatives:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1-(2,6-Dimethylphenyl)piperazine | Phenyl instead of pyridine | Moderate anticancer activity |

| 1-(2,6-Dimethylpyridin-3-yl)piperazine | Different pyridine position | Lower antimicrobial efficacy |

| 1-(2,6-Dimethylpyridin-2-yl)piperazine | Another positional isomer | Similar GABAergic activity |

Propiedades

IUPAC Name |

1-(2,6-dimethylpyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCANMDDAARPKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650820 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166954-07-0 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.